molecular formula C13H8O3 B13696820 1-Hydroxy-3H-benzo[f]chromen-3-one

1-Hydroxy-3H-benzo[f]chromen-3-one

Cat. No.: B13696820
M. Wt: 212.20 g/mol
InChI Key: CDPQYNCOWQWSRL-UHFFFAOYSA-N
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Description

1-Hydroxy-3H-benzo[f]chromen-3-one is a compound belonging to the class of chromenes, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3H-benzo[f]chromen-3-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in a basic medium. The resulting product is then esterified with carboxylic acids in the presence of phosphoryl chloride and anhydrous zinc chloride . Another method involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation and catalyst-free, solvent-free conditions has been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxy-3H-benzo[f]chromen-3-one can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its unique combination of biological activities and its potential for use in various fields, from medicinal chemistry to industrial applications .

Properties

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

1-hydroxybenzo[f]chromen-3-one

InChI

InChI=1S/C13H8O3/c14-10-7-12(15)16-11-6-5-8-3-1-2-4-9(8)13(10)11/h1-7,14H

InChI Key

CDPQYNCOWQWSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)O

Origin of Product

United States

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